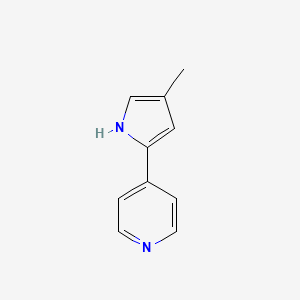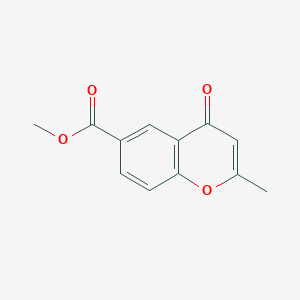
Methyl 3-(3,5-Dimethyl-1-trityl-4-pyrazolyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662019 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD32662019 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts to facilitate the process.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, ensuring the desired structure and properties.
Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to achieve high purity and stability.
Industrial production methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The preparation method is designed to be simple and suitable for large-scale production .
Chemical Reactions Analysis
MFCD32662019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MFCD32662019 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD32662019 is used in the production of various industrial products, including polymers and coatings
Mechanism of Action
The mechanism of action of MFCD32662019 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
MFCD32662019 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or functional groups. The comparison focuses on:
Reactivity: MFCD32662019 may exhibit different reactivity patterns compared to similar compounds.
Stability: The stability of MFCD32662019 under various conditions is often superior to that of similar compounds.
Applications: The specific applications of MFCD32662019 may differ from those of similar compounds, making it a valuable addition to scientific research .
Conclusion
MFCD32662019 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study. Continued research on this compound will likely uncover even more uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C32H28N2O2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethyl-1-tritylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C32H28N2O2/c1-23-30(25-14-13-15-26(22-25)31(35)36-3)24(2)34(33-23)32(27-16-7-4-8-17-27,28-18-9-5-10-19-28)29-20-11-6-12-21-29/h4-22H,1-3H3 |
InChI Key |
ABUPPSWJIVWLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC(=CC=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)

![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)




